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Compound of Interest

Compound Name: JAK2-IN-1

Cat. No.: B605118 Get Quote

This document provides a detailed protocol for the quantification of Janus kinase 2 (JAK2)

gene expression using quantitative real-time polymerase chain reaction (qPCR). This protocol

is intended for researchers, scientists, and drug development professionals investigating the

JAK2 signaling pathway and its role in various physiological and pathological processes,

including myeloproliferative neoplasms (MPNs).

Introduction
Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in signal

transduction pathways initiated by various cytokines and growth factors.[1][2] The JAK/STAT

signaling pathway is pivotal for cellular processes such as proliferation, differentiation, and

apoptosis.[1][2] Dysregulation of the JAK2 signaling pathway, often due to mutations like the

V617F substitution, is a key driver in the pathogenesis of MPNs, including polycythemia vera

(PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[3][4][5]

Quantitative PCR is a sensitive and specific method for measuring the abundance of target

gene transcripts.[6][7] This application note details a protocol for the analysis of JAK2 gene

expression, including the detection of both wild-type (JAK2 WT) and the common V617F

mutant allele.

Signaling Pathway
The JAK/STAT pathway is initiated when a cytokine or growth factor binds to its specific

receptor on the cell surface.[1] This binding event leads to the dimerization of receptor subunits
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and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[1][2]

Activated JAK2 then phosphorylates specific tyrosine residues on the receptor, creating

docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited

STATs are then phosphorylated by JAK2, leading to their dimerization and translocation to the

nucleus, where they act as transcription factors to regulate the expression of target genes.[1][8]
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Figure 1. The JAK2/STAT Signaling Pathway.
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Experimental Workflow
The overall experimental workflow for JAK2 gene expression analysis involves several key

steps, from sample acquisition to data interpretation.

1. Sample Collection
(e.g., Whole Blood, Bone Marrow)

2. Total RNA Extraction

3. cDNA Synthesis
(Reverse Transcription)

4. qPCR Reaction Setup

5. qPCR Amplification

6. Data Acquisition (Ct values)

7. Data Analysis (ΔΔCt Method)

8. Interpretation of Results
(Relative Gene Expression)

Click to download full resolution via product page
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Figure 2. Experimental workflow for JAK2 qPCR analysis.

Detailed Experimental Protocol
Materials

Sample: Whole blood collected in EDTA tubes or bone marrow aspirates.

RNA Extraction Kit: (e.g., RNeasy Plus Mini Kit, Qiagen)

cDNA Synthesis Kit: (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied

Biosystems)[3]

qPCR Master Mix: (e.g., TaqMan Universal Master Mix, Applied Biosystems)[9]

Primers and Probes: See Table 1 for sequences.

Nuclease-free water

Optical qPCR plates and seals

Procedure
Step 1: Sample Preparation and RNA Extraction

Extract total RNA from peripheral blood buffy coat or bone marrow specimens using a

commercial RNA extraction kit according to the manufacturer's instructions.[3]

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g.,

NanoDrop) or a fluorometer (e.g., Qubit). An A260/A280 ratio of ~2.0 is generally considered

pure for RNA.

Step 2: cDNA Synthesis (Reverse Transcription)

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[3] A typical

reaction setup is provided in Table 2.

Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min,

37°C for 120 min, 85°C for 5 min).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2797719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1867447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2797719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2797719/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting cDNA can be stored at -20°C.

Step 3: Quantitative PCR

Prepare the qPCR reaction mix as detailed in Table 4. It is recommended to run all samples

and controls in triplicate.[9]

Dispense the reaction mix into an optical qPCR plate.

Add 20 ng of cDNA to each well.[9]

Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.

Run the qPCR program with the cycling conditions specified in Table 3.

Quantitative Data Summary
Table 1: Primer and Probe Sequences for JAK2 qPCR
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Target Type Sequence (5' - 3') Reference

JAK2 (common) Forward Primer
GATAAAGCACACAG

AAACTATTCAGAGTC
[3]

JAK2 WT Reverse Primer
AGAATATTCTCGTCT

CCACAaAC
[3]

JAK2 V617F Reverse Primer
AGAATATTCTCGTCT

CCACAaAA
[3]

JAK2 (common) Probe (FAM/TAMRA)

AGCTTGCTCATCATA

CTTGCTGCTTCAAA

GAA

[3]

GUSB Forward Primer
CTCATTTGGAATTTT

GCCGATT
[10]

GUSB Reverse Primer
CCGACATCTGTGAA

GAGTAACAA
[10]

GUSB Probe (FAM/TAMRA)
TGAACAGTCACCGA

CGAGAGTGCTGG
[10]

ABL1 Forward Primer

TGGAGATAACACTC

TAAGCATAACTAAAG

GT

[10]

ABL1 Reverse Primer
GATGTAGTTGCTTG

GGACCCA
[10]

ABL1 Probe (FAM/TAMRA)
CCATTTTTGGTTTG

GGCTTCACACCATT
[10]

Note: The use of beta-glucuronidase (GUSB) as a reference gene is recommended for MPN

samples as ABL1 expression may be altered.[10]

Table 2: cDNA Synthesis Reaction Setup
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Component Volume (µL)

10x RT Buffer 2.0

25x dNTP Mix (100 mM) 0.8

10x RT Random Primers 2.0

MultiScribe™ Reverse Transcriptase 1.0

Nuclease-free H₂O 4.2

Total RNA 10.0 (up to 1 µg)

Total Volume 20.0

Table 3: qPCR Cycling Conditions
Step Temperature (°C) Time Cycles

UNG Activation 50 2 minutes 1

Initial Denaturation 95 10 minutes 1

Denaturation 95 15 seconds 40-50

Annealing/Extension 60 1 minute

These conditions are based on common protocols and may need optimization.[9][11]

Table 4: qPCR Reaction Setup (per reaction)
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Component Volume (µL) Final Concentration

2x TaqMan Universal Master

Mix
10.0 1x

Forward Primer (10 µM) 0.4 400 nM

Reverse Primer (10 µM) 0.4 400 nM

Probe (2.5 µM) 0.25 250 nM

Nuclease-free H₂O 3.95 -

cDNA Template 5.0 (e.g., 20 ng) -

Total Volume 20.0 -

Data Analysis
The relative expression of the JAK2 target gene can be calculated using the delta-delta Ct

(ΔΔCt) method.[6][12][13] This method normalizes the Ct value of the target gene to that of a

reference (housekeeping) gene and compares the treated or test sample to a control sample.

[14][15]

Step 1: Calculate ΔCt For each sample (both control and test), calculate the difference between

the Ct value of the target gene (JAK2) and the Ct value of the reference gene (e.g., GUSB).

ΔCt = Ct(JAK2) - Ct(Reference Gene)

Step 2: Calculate ΔΔCt Calculate the difference between the ΔCt of the test sample and the

ΔCt of the control sample.
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ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)

Step 3: Calculate Fold Change The fold change in gene expression is calculated as 2-ΔΔCt.

[13]

Fold Change = 2-ΔΔCt

A fold change greater than 1 indicates upregulation of the gene in the test sample compared to

the control, while a value less than 1 indicates downregulation.

Troubleshooting
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Issue Possible Cause Suggested Solution

No amplification or high Ct

values
Poor RNA quality or quantity

Re-extract RNA and ensure

high purity.

Inefficient cDNA synthesis
Use a fresh kit and optimize

the reaction.

PCR inhibitors present
Ensure complete removal

during RNA extraction.

High variability between

replicates
Pipetting errors

Use calibrated pipettes and be

consistent.

Poorly mixed reagents
Vortex and centrifuge all

reagents before use.

Non-specific amplification Primer-dimer formation
Optimize primer concentrations

and annealing temperature.

Genomic DNA contamination
Treat RNA with DNase I before

cDNA synthesis.

Conclusion
This protocol provides a robust and reliable method for the quantitative analysis of JAK2 gene

expression. Accurate quantification of JAK2 transcripts is essential for understanding its role in

disease and for the development of targeted therapies. Adherence to good laboratory

practices, including proper controls and data analysis, is crucial for obtaining meaningful

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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